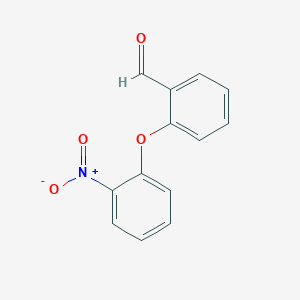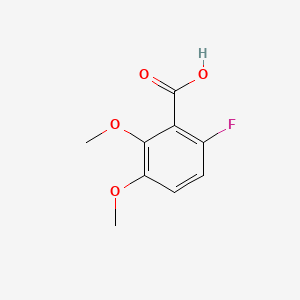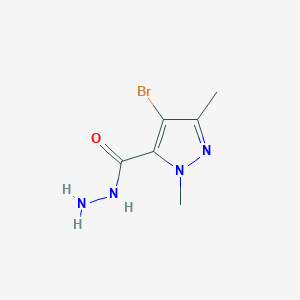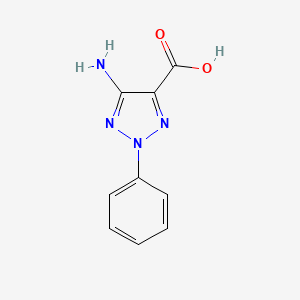
trans-2-Bromo-2,3-dihydro-1H-inden-1-ol
Overview
Description
Synthesis Analysis
The stereoisomers of "trans-2-Bromo-2,3-dihydro-1H-inden-1-ol" have been synthesized using enzymatic kinetic resolution, X-ray diffraction analysis, and NMR techniques. Lipases from Burkholderia cepacia and Candida Antarctica B have been effective biocatalysts for its esterification with isopropylidene acetate, establishing the configurations of its stereoisomers (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).
Molecular Structure Analysis
The molecular structure of "this compound" and its stereoisomers has been detailed through techniques like X-ray diffraction and NMR, providing insights into its configurational and conformational properties. The absolute configurations of its stereoisomers have been determined, contributing to our understanding of its structural aspects and reactivity (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).
Chemical Reactions and Properties
"this compound" undergoes various chemical reactions due to the presence of functional groups like the bromo and hydroxyl groups. These reactions include enzymatic kinetic resolutions and esterifications, which are pivotal in the synthesis of its stereoisomers and derivatives. The compound's reactivity is significantly influenced by its stereochemistry (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).
Scientific Research Applications
1. Synthesis of Biologically Active Compounds
trans-2-Bromo-2,3-dihydro-1H-inden-1-ol is an important intermediate in the synthesis of biologically active compounds. Its stereochemistry and reactions are critical in this context. For instance, Prysiazhnuk et al. (2021) synthesized all four stereoisomers of this compound, studying their configurations through various methods including enzymatic kinetic resolution, X-ray diffraction analysis, and NMR techniques (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).
2. Application in Medicinal Chemistry
The compound has been used in medicinal chemistry, particularly in the synthesis and resolution of derivatives as dopamine receptor ligands. Claudi et al. (1996) reported the synthesis of enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives, evaluating their affinity at dopamine D1 and D2 receptors (Claudi, Cingolani, Di Stefano, Giorgioni, Amenta, Barili, Ferrari, & Giuliani, 1996).
3. Catalysis and Chemical Transformations
This compound is also significant in the field of catalysis and chemical transformations. For example, Ghasemi et al. (2004) utilized 1-Bromo-2-iodoethylene, a related compound, as a central building block in the synthesis of natural products via cross-coupling reactions with Pd catalysis, highlighting the versatility of such bromo compounds in organic synthesis (Ghasemi, Antunes, & Organ, 2004).
4. DNA Binding Studies
Research on chiral Schiff bases derived from this compound has shown potential in DNA binding studies. Bora et al. (2021) synthesized new chiral Schiff Bases and investigated their interaction with calf-thymus DNA, revealing the impact of remote substituents on the structure and biological activity of these compounds (Bora, Maiti, Singh, & Barman, 2021).
Future Directions
properties
IUPAC Name |
(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTESDSDXFLYAKZ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

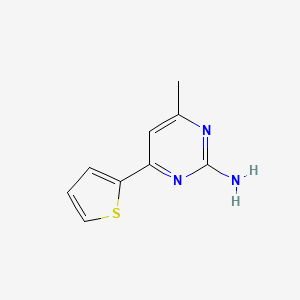

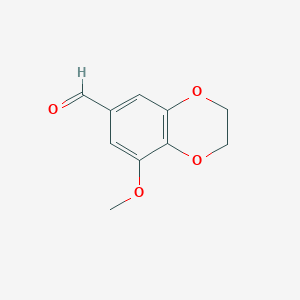

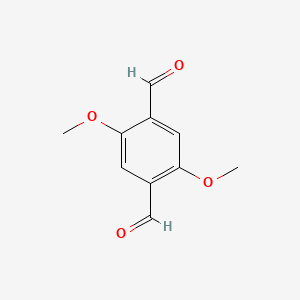

![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)
![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1268433.png)
